benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bicyclic compounds is described in the first paper, where an efficient two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is reported . This compound serves as a building block for further derivatization, which could potentially be applied to the synthesis of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate. The synthesis involves selective derivatization of the cyclobutane ring, leading to novel piperidine derivatives that are conformationally restricted.
Molecular Structure Analysis
The molecular structure of this compound would likely be similar to the structures discussed in the papers, which involve bicyclic systems. The second paper discusses the valence isomerization of a related compound and provides insights into the energy levels of the triplet states of the molecules involved . This information could be relevant when considering the electronic structure and reactivity of the benzyl derivative.
Chemical Reactions Analysis
The third paper provides information on the chemical reactions of diazomalonates in benzene, leading to functionalized bicyclo[3.2.0]heptane skeletons . Although the specific compound is not mentioned, the reactions involve photolysis and a tandem carboxylate migration/[2+2] cycloaddition sequence. These reactions could potentially be relevant to the chemical behavior of this compound under similar conditions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds that could be extrapolated. For example, the synthesis and reactions suggest that the compound would have a rigid structure due to the conformational restriction of the bicyclic system . The energy levels of the triplet states discussed in the second paper could also suggest that the compound may have specific photophysical properties .
Applications De Recherche Scientifique
Selective Neuronal Nicotinic Receptor Agonist : Ji et al. (2005) described the synthesis of a compound related to benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, used as a potent selective agonist for neuronal nicotinic receptors (Ji et al., 2005).
Antibacterial Activity in Veterinary Medicine : McGuirk et al. (1992) explored a series of compounds, including derivatives of diazabicycloalkyl side chains like benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane, for their antibacterial activity against veterinary pathogens (McGuirk et al., 1992).
Ring Transformation Studies : Shevtsov et al. (2006) investigated the reactions of 1,5-diazabicyclo[3.1.0]hexanes, which include the structural framework of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane, with arylketenes, contributing to the understanding of the chemical behavior of these compounds (Shevtsov et al., 2006).
Synthesis Related to Penicillins : Stoodley and Watson (1975) conducted studies related to penicillins, involving the preparation of compounds structurally related to benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane (Stoodley & Watson, 1975).
Synthesis of Functionalized Bicyclo[3.2.0]heptane Skeleton : Chiang and Zhu (2017) reported the UV-mediated decomposition of diazomalonates in benzene, leading to the formation of bicyclo[3.2.0]hepta-2,6-dienes, showing the chemical versatility of this class of compounds (Chiang & Zhu, 2017).
Propriétés
IUPAC Name |
benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONCMOUSFKNCK-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2N1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635280 |
Source
|
Record name | Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
370881-43-9 |
Source
|
Record name | Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.